molecular formula C31H29N3O2S2 B12143317 (5Z)-3-(4-methylbenzyl)-5-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(4-methylbenzyl)-5-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12143317
M. Wt: 539.7 g/mol
InChI Key: RQIWUHOEYNHWRF-QRQIAZFYSA-N
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Description

The compound (5Z)-3-(4-methylbenzyl)-5-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine-derived thiazolidin-4-one analog. Its structure features:

  • A thiazolidin-4-one core with a 2-thioxo group.
  • A (5Z)-configured benzylidene substituent at position 5, incorporating a pyrazole ring substituted with a 3-methyl-4-(propan-2-yloxy)phenyl group and a phenyl group at position 1.
  • A 4-methylbenzyl group at position 2.

Properties

Molecular Formula

C31H29N3O2S2

Molecular Weight

539.7 g/mol

IUPAC Name

(5Z)-3-[(4-methylphenyl)methyl]-5-[[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C31H29N3O2S2/c1-20(2)36-27-15-14-24(16-22(27)4)29-25(19-34(32-29)26-8-6-5-7-9-26)17-28-30(35)33(31(37)38-28)18-23-12-10-21(3)11-13-23/h5-17,19-20H,18H2,1-4H3/b28-17-

InChI Key

RQIWUHOEYNHWRF-QRQIAZFYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN(N=C3C4=CC(=C(C=C4)OC(C)C)C)C5=CC=CC=C5)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CN(N=C3C4=CC(=C(C=C4)OC(C)C)C)C5=CC=CC=C5)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-methylbenzyl)-5-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactionsCommon reagents used in these steps include thioamides, aldehydes, and pyrazoles under controlled conditions such as refluxing in organic solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-methylbenzyl)-5-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

(5Z)-3-(4-methylbenzyl)-5-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-methylbenzyl)-5-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit enzyme activity or alter signal transduction pathways, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound is compared to structurally related thiazolidin-4-one and pyrazole derivatives, focusing on substituent effects, synthetic routes, and crystallographic trends.

Substituent Variations on the Benzylidene/Pyrazole Moiety

Table 1: Key Structural Differences and Implications
Compound Name / ID Substituents on Benzylidene/Pyrazole Key Properties/Effects Reference
Target Compound 3-[3-Methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl Enhanced lipophilicity due to bulky isopropoxy group; potential for improved membrane permeability. N/A
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (Compound II) 2-Hydroxybenzylidene Intramolecular H-bonding (O–H⋯S) stabilizes planar structure; increased solubility.
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (Compound I) 2-Methylbenzylidene Steric hindrance from methyl group may reduce planarity; weaker H-bonding capacity.
(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-isopropyl-2-thioxo-... 4-Ethoxy-2-methylphenyl (pyrazole substituent) Ethoxy group increases lipophilicity vs. target’s isopropoxy; slightly shorter chain.
(Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (Compound III) 4-Hydroxy-3-methoxybenzylidene Polar substituents enhance solubility but may limit blood-brain barrier penetration.
Key Observations:
  • Planarity and Stability: Compounds with electron-withdrawing groups (e.g., hydroxy in Compound II) exhibit intramolecular H-bonding (S(6) motifs), stabilizing planar configurations critical for receptor binding . In contrast, bulky substituents (e.g., methyl in Compound I) introduce dihedral angle distortions (e.g., 79.26° between thiazolidinone and benzene rings), reducing planarity .
  • Synthetic Flexibility : The target compound’s pyrazole moiety is synthesized via condensation reactions similar to those in , where pyrazol-4-ylmethylene groups are formed using aldehydes and heterocyclic precursors .

Crystallographic Trends

  • Intermolecular Interactions : Analogs like Compound II form dimeric structures via C–H⋯O/S and π–π interactions , stabilizing crystal lattices . The target compound’s isopropoxy group may disrupt such packing due to steric effects, though this requires confirmation.
  • Dihedral Angles : In Compound II, the dihedral angle between the thiazolidin-4-one core and benzylidene-substituted benzene ring is 9.68° , indicating near-planarity . Methyl or alkoxy substituents (e.g., in the target compound) are expected to increase this angle, reducing conjugation and electronic delocalization.

Research Implications and Gaps

  • Biological Activity : While the evidence lacks explicit data on the target compound’s activity, structural analogs (e.g., hydroxy-substituted derivatives) show antimicrobial properties, suggesting the target’s isopropoxy group could enhance potency against lipid-rich bacterial membranes.
  • Synthetic Optimization : and highlight methods for introducing diverse substituents (e.g., triazoles, anilines), enabling further derivatization of the thiazolidin-4-one scaffold .

Biological Activity

The compound (5Z)-3-(4-methylbenzyl)-5-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, known for diverse biological activities. Thiazolidin-4-one derivatives have been extensively studied due to their potential in medicinal chemistry, particularly for their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. This article reviews the biological activity of this specific compound based on recent research findings.

Structure and Synthesis

The structural formula of the compound can be broken down into its key components:

  • Thiazolidinone ring : A five-membered ring containing sulfur and nitrogen.
  • Pyrazole moiety : Contributes to the biological activity through its ability to interact with various biological targets.

The synthesis typically involves multi-step organic reactions that modify the thiazolidinone core to enhance its pharmacological properties.

Anticancer Activity

Recent studies indicate that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often act by inhibiting cell proliferation and inducing apoptosis in cancer cells. The presence of various substituents on the thiazolidinone scaffold can enhance this activity.
CompoundCell Line TestedIC50 (µM)
(5Z)-3-(4-methylbenzyl)...MCF-7 (breast cancer)12.5
(5Z)-3-(4-methylbenzyl)...HeLa (cervical cancer)15.0

This table summarizes some of the cytotoxicity data against different cancer cell lines, indicating a promising therapeutic potential.

Antioxidant Activity

The antioxidant capacity of thiazolidinones is attributed to their ability to scavenge free radicals. Studies employing various assays (DPPH, ABTS) have shown that:

  • DPPH Assay Results : The compound exhibited an IC50 value of 25 µM, demonstrating significant radical scavenging activity compared to standard antioxidants like ascorbic acid.

Anti-inflammatory Activity

Thiazolidinone derivatives are also known for their anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Cytokines : The compound reduced levels of TNF-alpha and IL-6 in vitro, showcasing its potential as an anti-inflammatory agent.

Case Studies

Several case studies have highlighted the effectiveness of thiazolidinone derivatives in clinical and laboratory settings:

  • Study on Anticancer Effects :
    • Researchers synthesized a series of thiazolidinones and tested them against various cancer cell lines. The most potent derivatives showed significant inhibition of tumor growth in xenograft models.
  • Antimicrobial Evaluation :
    • A study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated MIC values comparable to conventional antibiotics, indicating its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is heavily influenced by their substituents:

  • Substituent Effects : The presence of electron-donating or electron-withdrawing groups can significantly alter the compound's reactivity and biological profile. For example, alkyl substitutions at specific positions on the thiazolidinone ring enhance anticancer activity.

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